1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane
Overview
Description
1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane is an organofluorine compound with the molecular formula C7H8ClF3. This compound is characterized by the presence of trifluoromethyl, chloro, methyl, and vinyl groups attached to a cyclobutane ring. It is used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,2-trifluoro-2-chloro-3-methylcyclobutane with a vinylating agent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding epoxides or other oxidized products.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used
Common reagents and conditions used in these reactions include strong nucleophiles for substitution, oxidizing agents like peroxides for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane involves its interaction with molecular targets through its functional groups. The trifluoromethyl and chloro groups can participate in various chemical interactions, while the vinyl group can undergo polymerization or other reactions. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane can be compared with similar compounds such as:
1,1,2-Trifluoro-2-chloro-3-methylcyclobutane: Lacks the vinyl group, leading to different reactivity and applications.
1,1,2-Trifluoro-2-chloro-3-vinylcyclobutane: Lacks the methyl group, affecting its chemical properties and uses.
1,1,2-Trifluoro-3-methyl-3-vinylcyclobutane: Lacks the chloro group, resulting in different chemical behavior
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity that are valuable in various applications .
Properties
IUPAC Name |
2-chloro-1-ethenyl-2,3,3-trifluoro-1-methylcyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3/c1-3-5(2)4-6(9,10)7(5,8)11/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCVAZGIZYWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1(F)Cl)(F)F)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380372 | |
Record name | 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4265-28-5 | |
Record name | 2-Chloro-1-ethenyl-2,3,3-trifluoro-1-methylcyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4265-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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